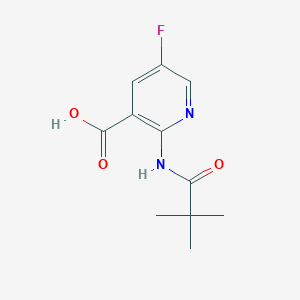

5-Fluoro-2-pivalamidonicotinic acid

Beschreibung

Overview of Fluorinated Pyridine (B92270) Carboxylic Acids as Heterocyclic Building Blocks

Fluorinated pyridine carboxylic acids are a class of heterocyclic compounds that have garnered considerable attention as versatile building blocks in organic synthesis. ontosight.ai Pyridine and its derivatives are fundamental components in the pharmaceutical and agrochemical industries. uni-muenster.de The incorporation of a carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as amidation and esterification, allowing for the construction of more complex molecular frameworks. nih.gov

The introduction of fluorine atoms into the pyridine ring further enhances the utility of these compounds. nih.gov Fluorination can significantly alter the physicochemical properties of the parent molecule, including its electronic characteristics, lipophilicity, and metabolic stability. ontosight.airsc.org Consequently, fluorinated pyridine carboxylic acids are frequently employed in the design and synthesis of novel bioactive compounds and advanced materials. nih.govmdpi.com

Strategic Importance of Fluorine in Pyridine-Based Compounds for Chemical Synthesis and Design

The strategic placement of fluorine atoms on a pyridine ring is a powerful tool in modern chemical synthesis and molecular design. The high electronegativity of fluorine can influence the reactivity of the pyridine ring, for instance, by accelerating nucleophilic aromatic substitution (SNAr) reactions. acs.org This enhanced reactivity provides a synthetic advantage for introducing a wide array of functional groups onto the heterocyclic core. acs.org

From a design perspective, fluorine substitution can profoundly impact a molecule's biological activity. mdpi.com It can enhance binding affinity to target proteins through favorable interactions, improve metabolic stability by blocking sites susceptible to enzymatic degradation, and increase membrane permeability, which is crucial for the bioavailability of potential therapeutic agents. ontosight.airsc.org The precise positioning of fluorine is critical, as its effects are highly dependent on its location within the molecule. uni-muenster.de For example, fluorination at the 5-position of a pyridine ring, as seen in Lemborexant, has been shown to be crucial for achieving high in vitro binding affinity and a good pharmacological profile. mdpi.com

Structural Significance of the Nicotinic Acid and Pivalamido Moieties in Advanced Organic Scaffolds

Nicotinic acid, or pyridine-3-carboxylic acid, and its derivatives are well-established scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govdovepress.com The carboxylic acid group can participate in hydrogen bonding and coordinate with metal ions, making it a key feature for enzyme inhibition. nih.gov The pyridine nitrogen provides a site for potential π-π stacking interactions with biological targets. nih.gov The versatility of the nicotinic acid framework allows for structural modifications at various positions on the pyridine ring, enabling the fine-tuning of a compound's activity and selectivity. nih.govnih.gov

The pivalamido group, a bulky and sterically hindered amide, also plays a significant role in the design of advanced organic scaffolds. Its size can be used to control the conformation of a molecule, influencing its shape and how it interacts with its environment. This steric hindrance can also serve to protect adjacent functional groups or to direct the regioselectivity of certain chemical reactions.

Contextualization of 5-Fluoro-2-pivalamidonicotinic Acid as a Subject for Further Scholarly Investigation

The compound this compound integrates the key structural features discussed above into a single, synthetically versatile molecule. The fluorinated nicotinic acid core provides a platform with desirable electronic and physicochemical properties, while the pivalamido group introduces steric bulk and conformational constraint. This unique combination of functionalities makes this compound a compelling subject for further scholarly investigation.

Its potential as a building block in the synthesis of novel compounds for medicinal chemistry and materials science is considerable. The strategic placement of the fluorine atom, the reactivity of the carboxylic acid, and the influence of the pivalamido group offer multiple avenues for creating diverse and complex molecular architectures with tailored properties. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in these areas.

Interactive Data Tables

Table 1: Properties of 5-Fluoro-2-picolinic acid

| Property | Value |

| Molecular Weight | 141.10 g/mol nih.gov |

| Molecular Formula | C6H4FNO2 nih.gov |

| CAS Number | 107504-08-5 nih.govchemicalbook.com |

| Synonyms | 5-Fluoropicolinic acid, 5-FLUORO-2-PYRIDINECARBOXYLIC ACID nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c1-11(2,3)10(17)14-8-7(9(15)16)4-6(12)5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIHHQAWOHUOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Methodologies for 5 Fluoro 2 Pivalamidonicotinic Acid

Established Synthetic Pathways Towards 5-Fluoro-2-pivalamidonicotinic Acid

The synthesis of the target compound, this compound, is not a trivial one-step process. It relies on the initial construction of a suitably functionalized and fluorinated pyridine (B92270) ring, followed by the introduction of the pivalamido and carboxylic acid groups. The retrosynthetic analysis reveals that a key disconnection can be made at the amide bond, suggesting a synthetic route starting from a 2-amino-5-fluoronicotinic acid derivative and pivaloyl chloride. Another critical disconnection points to the formation of the fluorinated pyridine ring itself.

A plausible retrosynthetic approach for this compound is outlined below:

This analysis highlights the importance of securing reliable synthetic methods for key fluorinated pyridine precursors.

Synthesis of Key Fluorinated Pyridine Precursors

The successful synthesis of this compound is highly dependent on the efficient preparation of key fluorinated pyridine intermediates. These precursors provide the core scaffold onto which the desired functional groups are subsequently installed.

5-Fluoropicolinic acid (also known as 5-fluoro-2-pyridinecarboxylic acid) is a valuable precursor. dissertationtopic.netjst.go.jp One documented synthesis involves the oxidation of 5-fluoropyridine-2-carbaldehyde. google.com In this method, the aldehyde is treated with sodium chlorite (B76162) in the presence of a phosphate (B84403) buffer, yielding 5-Fluoropicolinic acid in good yield. google.com

This intermediate can then potentially be converted to the corresponding 2-amino derivative, although this specific transformation is not explicitly detailed in the provided search results.

Another crucial building block is 2-Chloro-5-fluoronicotinic acid and its corresponding esters. patsnap.comnih.gov A common synthetic strategy involves the selective de-chlorination of 2,6-dichloro-5-fluoronicotinic acid or its esters. dissertationtopic.netpatsnap.com This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base like triethylamine (B128534). patsnap.com The ester can then be hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide. patsnap.com

This chloro-substituted intermediate offers a handle for further functionalization, such as displacement with an amino group.

2-Amino-5-fluoropyridine (B1271945) is a pivotal intermediate that can be synthesized through various routes. dissertationtopic.netresearchgate.netgoogle.com One established method starts from 2-aminopyridine (B139424), which undergoes a sequence of reactions including nitration, acetylation to protect the amino group, reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom, followed by hydrolysis of the acetyl group. dissertationtopic.netgoogle.com

An alternative approach involves the direct fluorination of a suitable pyridine precursor. patsnap.com Once 2-amino-5-fluoropyridine is obtained, it can be further elaborated to introduce the carboxylic acid at the 3-position, leading to 2-amino-5-fluoronicotinic acid.

Methodologies for Introducing the Pivalamido Moiety to Pyridine Scaffolds

The introduction of the pivalamido group is a key step in the synthesis of the target molecule. This is typically achieved by reacting a 2-aminopyridine derivative with pivaloyl chloride or a related activated form of pivalic acid. sigmaaldrich.com The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions is crucial to ensure high yield and selectivity. A closely related compound, N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide, has been synthesized, demonstrating the feasibility of this transformation on a similar scaffold. nih.gov

The direct acylation of 2-amino-5-fluoronicotinic acid with pivaloyl chloride would be the most direct route to the final product. However, the reactivity of the carboxylic acid group needs to be considered, and protection-deprotection strategies might be necessary.

Strategic Functionalization of the Carboxylic Acid Group in Nicotinic Acid Derivatives

The carboxylic acid group in nicotinic acid derivatives can be functionalized through various standard chemical transformations. For instance, the carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, which can then be reacted with a variety of nucleophiles to form amides, esters, and other derivatives. sigmaaldrich.com Alternatively, direct coupling of the carboxylic acid with amines or alcohols can be achieved using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). sigmaaldrich.com These methods provide versatile tools for modifying the nicotinic acid scaffold and are relevant for the synthesis of analogues and derivatives of this compound.

Exploration of Novel and Green Synthetic Approaches for this compound

Catalytic Strategies in Fluorinated Pyridine Synthesis

Catalytic methods offer significant advantages in the synthesis of fluorinated pyridines, providing milder reaction conditions and higher selectivity. nih.gov

C-H Fluorination: Direct C-H fluorination of pyridines is a highly sought-after transformation. Fier and Hartwig have reported a method for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom using silver(II) fluoride (B91410) (AgF2). nih.govresearchgate.net This reaction proceeds at ambient temperature and offers high yields. nih.govresearchgate.net While this method is powerful for fluorination at the C-2 or C-6 positions, its direct application to achieve 5-fluorination would depend on the directing effects of other substituents on the pyridine ring. acs.org

Palladium-Catalyzed Fluorination: Palladium-catalyzed reactions have been explored for the fluorination of C-H bonds. For instance, N-benzyltriflamide derivatives can be fluorinated using a palladium catalyst and an electrophilic fluorinating reagent. nih.gov

Copper-Catalyzed Cross-Coupling: Copper-catalyzed cross-coupling reactions provide a modular approach to constructing highly substituted pyridines. A cascade reaction involving the coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, yields pyridines in good yields. nih.gov This strategy allows for the assembly of the pyridine ring from simpler, readily available starting materials. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Silver(II) Fluoride | C-H Fluorination | Site-selective fluorination adjacent to nitrogen; ambient temperature. nih.govresearchgate.net |

| Pd(OTf)₂·2H₂O | Directed C-H Fluorination | Utilizes a directing group for regioselectivity. nih.gov |

| Copper(I) salt | [3+3] Condensation | Synergistic catalysis with a secondary ammonium (B1175870) salt for modular synthesis. organic-chemistry.org |

| Copper Catalyst | Cascade Reaction | N-iminative cross-coupling followed by electrocyclization and oxidation. nih.gov |

Mechanochemical Synthesis Considerations for Enhanced Efficiency

Mechanochemistry, which utilizes mechanical energy to drive chemical reactions, has emerged as a powerful green chemistry tool. eurekaselect.comnih.gov This solvent-free approach can lead to shorter reaction times, higher yields, and simplified work-up procedures. rasayanjournal.co.in

The synthesis of pyridine derivatives has been successfully demonstrated using mechanochemical methods. For example, the Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction, has been adapted to a mechanochemical process for preparing polyhydroquinolines. nih.gov More directly relevant, a mechanochemical approach for the direct alkynylation of quinoline (B57606) and pyridine N-oxides has been developed, showcasing the potential of ball milling in functionalizing N-heterocycles. acs.org This suggests that key steps in the synthesis of this compound, such as the amidation of a carboxylic acid precursor or the coupling reactions to build the pyridine ring, could potentially be adapted to mechanochemical conditions. nih.gov

Solvent-Free and Reduced-Solvent Methodologies

Minimizing or eliminating the use of volatile organic solvents is a central tenet of green chemistry. researchgate.netnih.gov

Solvent-Free Synthesis: As highlighted under mechanochemistry, performing reactions in the absence of a solvent is a highly effective green strategy. rasayanjournal.co.ineurekaselect.com

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can accelerate reaction rates and improve yields in the synthesis of pyridine derivatives. nih.govacs.org One-pot, four-component reactions under microwave irradiation have been developed to produce novel pyridine derivatives efficiently. nih.govacs.org

Alternative Solvents: When a solvent is necessary, the use of environmentally benign options is preferred. Water is an ideal green solvent, although its use can be limited by the solubility of organic reactants. Research into performing C-H fluorination in pure water, promoted by pyridine N-oxyl radicals, demonstrates a promising direction. rsc.org

Advanced Techniques for Purification and Isolation of this compound and its Intermediates

The purification of the final product and its intermediates is a critical step to ensure high purity. While traditional methods like recrystallization and column chromatography are widely used, more advanced techniques can offer greater efficiency and reduced environmental impact.

General Purification of Carboxylic Acids: A standard procedure for purifying carboxylic acids involves dissolving the compound in an aqueous base, extracting with an organic solvent to remove neutral and basic impurities, followed by acidification of the aqueous layer to precipitate the purified acid. lookchem.com For solid acids, recrystallization from suitable solvents is a common and effective method. lookchem.com

Ion-Exclusion Chromatography: This technique has been successfully applied to the separation of polyfluorocarboxylic acids. nih.gov By using a polymethacrylate-based weakly acidic cation-exchange resin and an appropriate eluent, separation of various mono- and dibasic polyfluorocarboxylic acids can be achieved. nih.gov The addition of organic modifiers to the eluent can further improve the separation of fluorine-containing dibasic acids. nih.gov

Distillation for Halide Removal: For carboxylic acids containing trace halide impurities, a purification process involving treatment with an inorganic oxidizing agent followed by distillation can be employed to obtain a substantially purified product in the overhead fraction. google.com

| Technique | Principle | Application |

| Recrystallization | Differential solubility | Purification of solid carboxylic acids and intermediates. lookchem.com |

| Ion-Exclusion Chromatography | Partition, adsorption, and exclusion | Separation of polyfluorocarboxylic acids. nih.gov |

| Chemical Treatment and Distillation | Oxidation and fractional distillation | Removal of trace halide impurities from carboxylic acids. google.com |

Chemical Transformations and Reactivity of 5 Fluoro 2 Pivalamidonicotinic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide array of chemical modifications, enabling the synthesis of diverse derivatives.

Esterification of 5-fluoro-2-pivalamidonicotinic acid can be achieved through various standard methods, though the specific conditions may need optimization to accommodate the electronic and steric features of the molecule. Direct Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a plausible route. However, given the potential for acid-catalyzed hydrolysis of the amide bond under harsh conditions, milder methods are often preferred for complex substrates.

One such mild approach involves the use of activating agents to convert the carboxylic acid into a more reactive intermediate. For instance, reagents like 2-pyridinesulfonyl fluoride (B91410) or pentafluoropyridine (B1199360) can activate the carboxylic acid, facilitating a subsequent one-pot esterification under gentle conditions. rsc.orgrsc.orgacs.org The reaction of nicotinic acid with water-immiscible, high-boiling monohydroxy aliphatic alcohols at reflux temperatures also presents a non-catalytic method for ester synthesis. google.com

Table 1: Representative Esterification Reactions of Fluorinated Nicotinic Acid Analogs

| Entry | Alcohol | Coupling Reagent/Catalyst | Solvent | Temperature (°C) | Plausible Product |

| 1 | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | Methyl 5-fluoro-2-pivalamidonicotinate |

| 2 | Ethanol | 2-Pyridinesulfonyl fluoride, DBU | CH₂Cl₂ | Room Temp | Ethyl 5-fluoro-2-pivalamidonicotinate |

| 3 | Benzyl alcohol | Pentafluoropyridine | Dichloromethane (B109758) | Room Temp | Benzyl 5-fluoro-2-pivalamidonicotinate |

Note: The data in this table is hypothetical and based on general procedures for the esterification of related carboxylic acids. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

The synthesis of amides from this compound is a key transformation for introducing further structural diversity and for the construction of more complex molecules, including potential peptide conjugates. Similar to esterification, direct amidation by heating with an amine is generally not efficient and requires harsh conditions. Therefore, the use of coupling agents is standard practice.

A variety of modern coupling reagents can be employed. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in combination with additives like hydroxybenzotriazole (B1436442) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are commonly used to facilitate amide bond formation under mild conditions. Another effective approach is the in situ generation of an acyl fluoride from the carboxylic acid using reagents like 2-pyridinesulfonyl fluoride, which can then readily react with an amine to form the desired amide. rsc.orgrsc.orgacs.org The choice of solvent and base is crucial for the success of these reactions, with aprotic solvents like dichloromethane or dimethylformamide being typical choices.

Table 2: Plausible Amidation Reactions of this compound

| Entry | Amine | Coupling Reagent | Solvent | Temperature (°C) | Plausible Product |

| 1 | Aniline | EDCI, HOBt | DMF | Room Temp | N-phenyl-5-fluoro-2-pivalamidonicotinamide |

| 2 | Glycine methyl ester | HATU, DIPEA | CH₂Cl₂ | 0 to Room Temp | Methyl 2-(5-fluoro-2-pivalamidonicotinamido)acetate |

| 3 | Morpholine | 2-Pyridinesulfonyl fluoride, Et₃N | Acetonitrile | Room Temp | (5-Fluoro-2-pivalamidopyridin-3-yl)(morpholino)methanone |

Note: The data in this table is hypothetical and based on standard peptide coupling protocols. EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526), DIPEA = N,N-Diisopropylethylamine.

The decarboxylation of pyridinecarboxylic acids is a known transformation, with the ease of reaction being highly dependent on the position of the carboxylic acid group and the nature of other substituents on the pyridine (B92270) ring. nih.govstackexchange.com Picolinic acids (pyridine-2-carboxylic acids) are particularly susceptible to decarboxylation. researchgate.netresearchgate.net The proposed mechanism often involves the formation of a zwitterionic intermediate, which stabilizes the negative charge that develops on the ring upon loss of carbon dioxide. stackexchange.com

For this compound, which is a derivative of nicotinic acid (pyridine-3-carboxylic acid), decarboxylation is expected to be more challenging compared to its 2-carboxylic acid isomers. stackexchange.com However, the presence of the electron-withdrawing fluorine atom and the bulky pivalamido group could influence the reaction conditions required. In some cases, decarboxylation of pyridone-3-carboxylic acids has been achieved by heating with potassium carbonate in toluene. nih.gov The decarboxylation of 3-hydroxy- and 3-aminopicolinic acids can proceed through different mechanisms depending on the acidity of the medium, involving either a zwitterionic intermediate or a protonated species. researchgate.net

Transformations at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for a range of reactions, including oxidation and the formation of quaternary salts.

The oxidation of the pyridine nitrogen to an N-oxide is a common transformation that can significantly alter the electronic properties and reactivity of the pyridine ring. sci-hub.st This reaction is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a precursor for further functionalization, for example, in nucleophilic substitution reactions. The oxidation of the nitrogen atom in pyridyl groups generally proceeds smoothly. researchgate.net

Quaternization of the pyridine nitrogen involves the reaction with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. rsc.orgosti.govgoogle.comacs.org This transformation enhances the electron-withdrawing nature of the pyridine ring, making it more susceptible to nucleophilic attack. The quaternization of pyridines can be influenced by the steric and electronic effects of the substituents on the ring. osti.gov For this compound, the steric bulk of the adjacent pivalamido group might hinder the approach of the alkylating agent to the nitrogen atom, potentially requiring more forcing reaction conditions.

Fluorinated nicotinic acids and their derivatives are known to act as ligands in coordination chemistry, forming complexes with a variety of metal centers. ossila.com The coordination can occur through the carboxylate oxygen atoms and/or the pyridine nitrogen atom. acs.org The presence of the fluorine atom can influence the electronic properties of the ligand and, consequently, the stability and structure of the resulting metal complexes. While no specific coordination complexes of this compound have been reported, it is conceivable that it could form complexes with transition metals, with the coordination mode being dependent on the metal ion and the reaction conditions. The bulky pivalamido group would likely play a significant role in dictating the steric environment around the metal center, potentially leading to the formation of unique coordination geometries.

Reactivity of the Pivalamido Moiety

The pivalamido group, a bulky and electron-donating substituent, significantly influences the reactivity of the pyridine ring. Its primary modes of reaction involve the cleavage of the amide bond.

Hydrolysis of the Amide Linkage

The amide bond of the pivalamido group can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-fluoronicotinic acid. This reaction is a standard transformation for the removal of the pivaloyl protecting group. The bulky nature of the pivaloyl group can sometimes necessitate more forcing reaction conditions compared to less sterically hindered amides.

Acyl Group Exchange Reactions

While less common, acyl group exchange reactions at the pivalamido nitrogen are theoretically possible. These transformations would involve the replacement of the pivaloyl group with another acyl group. Such reactions would likely require activation of the amide, for instance, through the formation of an imidoyl chloride, followed by reaction with a different acylating agent.

Investigating the Reactivity of the Fluorine Substituent

The fluorine atom at the 5-position of the pyridine ring is a key site for modifying the molecule's structure and properties. Its reactivity is primarily characterized by nucleophilic aromatic substitution and its influence as a directing group.

Nucleophilic Aromatic Substitution on the Fluoropyridine Ring

The fluorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The rate and regioselectivity of these reactions are influenced by the nature of the nucleophile and the reaction conditions. nih.govyoutube.com Generally, 2- and 4-halopyridines are more reactive towards nucleophilic attack than 3-halopyridines. youtube.com In the case of this compound, the fluorine is at the 5-position, which is meta to the nitrogen. However, the presence of the electron-donating pivalamido group at the 2-position and the carboxylic acid at the 3-position can modulate the reactivity.

A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride ion. beilstein-journals.org The reaction typically proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.com The stability of this intermediate is a crucial factor in determining the reaction's feasibility.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluoropyridine Derivatives

| Nucleophile | Product | Reaction Conditions | Reference |

| Methoxide | 5-Methoxy-2-pivalamidonicotinic acid | NaOMe, MeOH, reflux | beilstein-journals.org |

| Thiophenoxide | 5-(Phenylthio)-2-pivalamidonicotinic acid | PhSNa, DMF, heat | beilstein-journals.org |

| Ammonia | 5-Amino-2-pivalamidonicotinic acid | NH3, DMSO, high pressure | beilstein-journals.org |

This table is illustrative and based on general principles of SNAr reactions on fluoropyridines. Specific conditions for this compound may vary.

Role of Fluorine as a Directing Group in Electrophilic or Lithiation Reactions

The fluorine atom, despite being electron-withdrawing through the inductive effect, can act as an ortho, para-director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. However, the pyridine ring is inherently deactivated towards electrophilic attack. rsc.org Therefore, electrophilic substitution on this compound is generally difficult and requires harsh conditions. quora.comstackexchange.com

In contrast, the fluorine atom can effectively direct ortho-lithiation. acs.orgclockss.orgresearchgate.net The use of strong bases like lithium diisopropylamide (LDA) can lead to deprotonation at the position ortho to the fluorine, which is the 4- or 6-position. acs.orgclockss.org The pivalamido group is also a known directing group for ortho-lithiation. clockss.org In this molecule, the combined directing effects of the fluorine and pivalamido groups would likely favor lithiation at the 4-position. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. clockss.orgresearchgate.net

Table 2: Potential Products from Directed Ortho-Lithiation of a Model Fluoropyridine System

| Electrophile | Product at C-4 |

| MeI | 4-Methyl-5-fluoro-2-pivalamidonicotinic acid |

| CO2 | This compound-4-carboxylic acid |

| (PhS)2 | 4-(Phenylthio)-5-fluoro-2-pivalamidonicotinic acid |

This table illustrates the potential outcomes of directed ortho-lithiation followed by electrophilic quench, based on known reactivity patterns of fluoropyridines. clockss.org

Derivatives and Analog Development Based on the 5 Fluoro 2 Pivalamidonicotinic Acid Scaffold

Design Principles for Novel Analogs of 5-Fluoro-2-pivalamidonicotinic Acid

The rational design of new analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with its biological target.

Isoelectronic and Isosteric Replacements within the Pyridine (B92270) Ring

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical and chemical properties, leading to comparable biological activity. scispace.comnih.gov This approach is particularly valuable for modifying the pyridine core of this compound to fine-tune its electronic and steric characteristics.

Classical isosteres are atoms or groups that have the same number of valence electrons. For instance, the fluorine atom at the 5-position could be replaced by other halogens (Cl, Br) or a hydroxyl group (OH), while the pyridine nitrogen could be conceptually compared to a CH group, as seen in the bioisosteric relationship between pyridine and benzene. sci-hub.seyoutube.com Non-classical isosteres, which may not share the same number of atoms but exhibit similar biological effects, offer a broader range of potential modifications. youtube.com For example, replacing the pyridine ring with other five- or six-membered heterocycles could be explored.

A notable example of bioisosteric replacement in pyridine derivatives is the substitution of pyridine-N-oxide with 2-difluoromethylpyridine, which has been shown to enhance activity in certain biological systems. rsc.org Such a modification could be envisioned for the this compound scaffold to modulate its properties.

| Original Group | Potential Isoelectronic/Isosteric Replacements | Rationale for Replacement |

| Fluorine (at C5) | -Cl, -Br, -OH, -CH3 | Modulate lipophilicity, size, and electronic effects. |

| Pyridine Nitrogen | -CH= | Alter basicity and hydrogen bonding capacity. |

| Pyridine Ring | Thiophene, Furan, Phenyl | Explore different aromatic systems and their interactions with the target. |

| Pivalamido Group | Other acylamino groups (e.g., acetamido, benzamido) | Investigate the influence of steric bulk and electronic properties of the amide substituent. |

Conformational Restriction and Introduction of Chiral Centers

Many drug molecules are flexible, existing as an equilibrium of multiple conformations. However, typically only one conformation is responsible for the desired biological activity. Conformational restriction, or rigidification, is a strategy used to lock a molecule into its bioactive conformation, which can lead to increased potency and selectivity. nih.govtandfonline.comresearchgate.netnih.gov This can be achieved by introducing cyclic structures or sterically bulky groups. For the this compound scaffold, this could involve creating a bicyclic system by bridging parts of the molecule.

The introduction of chiral centers is another critical aspect of drug design. longdom.orgnih.govbenthamdirect.comnih.gov Biological systems, being chiral themselves, often interact differently with the enantiomers of a chiral drug. nih.gov One enantiomer may be more active or have a different pharmacological profile than the other. rsc.org Introducing a chiral center into the pivalamido side chain, for example by replacing the tert-butyl group with a chiral substituent, could lead to enantiomers with distinct biological activities. Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of characterizing the individual stereoisomers of a chiral drug. nih.govbenthamdirect.com

Synthesis of Pyridine Ring-Modified Analogs

The synthesis of analogs with modifications to the pyridine ring is crucial for exploring the structure-activity relationships of the this compound scaffold.

Positional Isomers of Fluorine and Pivalamido Groups within the Nicotinic Acid Framework

The synthesis of positional isomers, where the fluorine and pivalamido groups are located at different positions on the nicotinic acid framework, is essential for understanding the spatial requirements for biological activity. The separation and analysis of such isomers are critical, as they can possess different biological activities and toxicities. researchgate.net While specific synthetic routes for positional isomers of this compound are not widely reported, general methods for the synthesis of substituted picolinic acids can be adapted. nih.govumsl.edu For instance, starting with different commercially available fluorinated or aminated nicotinic acid precursors would allow for the synthesis of various positional isomers.

Introduction of Additional Electrophilic or Nucleophilic Substituents

Introducing additional substituents onto the pyridine ring can further probe the electronic and steric requirements of the target binding site. A documented example of such a modification is the synthesis of 5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid . This compound introduces an electrophilic iodine atom at the 3-position of the pyridine ring. The synthesis of such derivatives often involves multi-step sequences starting from appropriately substituted pyridine precursors.

Carboxylic Acid and Amide Derivatives

The carboxylic acid and amide moieties of this compound are key functional groups that can be readily modified to generate a wide range of derivatives.

The carboxylic acid can be converted into esters, amides, and other derivatives using standard organic chemistry techniques. For example, amidation of carboxylic acids can be achieved by reaction with amines using coupling agents or via activation with reagents like the sulfur trioxide pyridine complex. oup.com The synthesis of various amide derivatives of picolinic acid has been reported, providing a template for the modification of the carboxylic acid group in the target scaffold. researchgate.net The synthesis of primary amides from carboxylic acids using urea (B33335) under microwave irradiation has also been described. researchgate.net

The pivalamido group can also be varied. Different acyl chlorides or anhydrides can be reacted with an amino-fluoronicotinic acid precursor to introduce a range of amide functionalities. This allows for the exploration of the impact of the size, shape, and electronic properties of this part of the molecule on its biological activity. The direct synthesis of 2-amidopyridines through a three-component condensation of amines, carboxylic acids, and pyridine N-oxides represents a modern and efficient approach to creating diverse amide derivatives. nih.gov

Synthesis of Esters, Thioesters, and Amides of this compound

The carboxylic acid group of this compound is a prime site for chemical modification to produce esters, thioesters, and amides. These derivatives can alter the compound's solubility, lipophilicity, and pharmacokinetic profile. The synthesis of these derivatives generally proceeds through the activation of the carboxylic acid.

A common strategy for the synthesis of esters and amides from pyridine-based carboxylic acids involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This can be achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).

Esterification: The resulting 5-fluoro-2-pivalamidonicotinoyl chloride can then be reacted with a variety of alcohols (R-OH) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to yield the corresponding esters. This method is versatile and allows for the introduction of a wide range of ester functionalities, from simple alkyl esters to more complex moieties.

Thioesterification: Similarly, thioesters can be prepared by reacting the acyl chloride with a thiol (R-SH) under basic conditions. Thioesters are often more reactive than their ester counterparts and can serve as useful intermediates in further chemical transformations.

Amidation: The synthesis of amides is readily accomplished by the reaction of the 5-fluoro-2-pivalamidonicotinoyl chloride with primary or secondary amines (R¹R²NH). This reaction is typically carried out in an inert solvent and may or may not require a base to neutralize the hydrochloric acid byproduct. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU). google.com These reagents activate the carboxylic acid in situ, facilitating amide bond formation under mild conditions.

A summary of potential synthetic pathways to these derivatives is presented in the table below.

| Derivative | General Structure | Synthetic Precursor | Key Reagents |

| Ester | 5-Fluoro-2-pivalamidonicotinoyl chloride | Alcohol (R-OH), Base (e.g., Triethylamine) | |

| Thioester | 5-Fluoro-2-pivalamidonicotinoyl chloride | Thiol (R-SH), Base (e.g., Triethylamine) | |

| Amide | 5-Fluoro-2-pivalamidonicotinoyl chloride or this compound | Amine (R¹R²NH), Base (optional) or Coupling reagents (e.g., DCC, COMU) |

Bioisosteric Replacements for the Carboxylic Acid Group

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a powerful tool in drug design. Replacing the carboxylic acid group of this compound with a suitable bioisostere can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. Carboxylic acids can sometimes be problematic due to issues like poor cell permeability and potential metabolic liabilities such as the formation of reactive acyl glucuronides.

Several functional groups have been identified as effective bioisosteres for carboxylic acids. The choice of a particular bioisostere depends on the specific goals of the drug design program, such as modulating acidity, lipophilicity, or hydrogen bonding capacity.

Tetrazoles: The 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. It is a non-classical bioisostere that mimics the acidity (pKa ≈ 4.5–4.9) and planar geometry of the carboxylate group. drughunter.com The tetrazole ring is generally more lipophilic than a carboxylic acid, which can sometimes improve membrane permeability. However, its strong hydrogen bonding capacity can also impact its desolvation energy. drughunter.com Tetrazoles are also less prone to the formation of acyl glucuronides. drughunter.com

Acyl Sulfonamides: N-acyl sulfonamides are another important class of carboxylic acid bioisosteres. They are generally more lipophilic and metabolically stable than carboxylic acids. While simple sulfonamides have a significantly higher pKa (around 9-10), the acidity of N-acyl sulfonamides is closer to that of carboxylic acids, making them better mimics.

Other Bioisosteres: A variety of other functional groups have been explored as carboxylic acid replacements, each with its own set of properties. These include:

Hydroxamic acids: These can chelate metal ions and form different hydrogen bonding patterns.

Hydroxyisoxazoles: These are acidic heterocycles that can act as carboxylic acid mimics.

1,2,4-Oxadiazoles and 3-sulfonyl-1,2,4-triazoles: These are other heterocyclic systems that have been successfully employed as carboxylic acid bioisosteres.

The application of these bioisosteric replacements to the this compound scaffold could lead to the discovery of novel analogs with optimized drug-like properties. The thoughtful selection of a bioisostere can address specific liabilities of the parent carboxylic acid, ultimately enhancing its therapeutic potential.

| Bioisostere | Structure | Key Properties |

| 1H-Tetrazole | pKa similar to carboxylic acid, increased lipophilicity, metabolically stable. drughunter.com | |

| N-Acyl Sulfonamide | Increased lipophilicity, metabolically stable, tunable acidity. | |

| Hydroxamic Acid | Can chelate metals, different H-bonding pattern. | |

| Hydroxyisoxazole | Acidic heterocycle. |

Spectroscopic and Structural Characterization Studies of 5 Fluoro 2 Pivalamidonicotinic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 5-Fluoro-2-pivalamidonicotinic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

1H, 13C, 19F, and 15N NMR for Complete Structural Elucidation

A full assignment of the NMR spectra is critical for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the protons of the pivalamido group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the fluorine, carboxylic acid, and pivalamido substituents. The tert-butyl group of the pivalamido moiety would appear as a sharp singlet, integrating to nine protons, in a region typical for aliphatic protons. The amide proton (NH) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. The carboxylic acid proton is also expected to be a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The pyridine ring carbons will resonate in the aromatic region, with their chemical shifts significantly affected by the attached functional groups and the fluorine atom (via C-F coupling). The carbonyl carbons of the carboxylic acid and the amide group will appear at downfield shifts. The quaternary carbon and the methyl carbons of the pivaloyl group will have characteristic chemical shifts in the aliphatic region.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. tcichemicals.comresearchgate.netgoogle.com A single resonance is expected for the fluorine atom at the C-5 position of the pyridine ring. The chemical shift of this fluorine signal provides insight into its electronic environment. tcichemicals.com Furthermore, coupling between the ¹⁹F nucleus and the neighboring protons and carbons (J-coupling) can be observed, which is invaluable for confirming the position of the fluorine atom on the aromatic ring.

¹⁵N NMR: Although less commonly used due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the nitrogen atoms in the pyridine ring and the amide group. The chemical shifts of these nitrogen atoms are sensitive to hybridization and the electronic nature of their substituents.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.30-1.40 | s | -C(CH₃)₃ |

| 8.20-8.30 | d | H-6 | |

| 8.40-8.50 | dd | H-4 | |

| 9.00-9.50 | br s | -NH | |

| 13.0-14.0 | br s | -COOH | |

| ¹³C | 27.0-28.0 | -C(CH₃)₃ | |

| 40.0-41.0 | -C(CH₃)₃ | ||

| 120.0-145.0 | Aromatic C | ||

| 155.0-160.0 (d) | C-F | ||

| 165.0-170.0 | Amide C=O | ||

| 170.0-175.0 | Carboxylic C=O |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted pyridines. Actual values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques for Connectivity and Conformation Analysis

Two-dimensional NMR experiments are essential for establishing the connectivity between different atoms and for probing the conformational preferences of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is a powerful tool for assigning the carbon signals based on their attached, and usually pre-assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for assembling the complete molecular framework by connecting different spin systems. For instance, correlations from the pivaloyl protons to the amide carbonyl carbon and the C-2 of the pyridine ring would confirm the position of the pivalamido group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to study the preferred conformation of the pivalamido group relative to the pyridine ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₁H₁₃FN₂O₃), HRMS would provide an exact mass measurement that matches the theoretical value, typically within a few parts per million (ppm).

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Expected fragmentation pathways for this compound could include:

Loss of the pivaloyl group.

Decarboxylation (loss of CO₂).

Cleavage of the amide bond.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₄FN₂O₃⁺ | 241.0983 | Molecular Ion |

| [M-C₄H₉]⁺ | C₇H₅FN₂O₃⁺ | 186.0255 | Loss of tert-butyl group |

| [M-CO₂]⁺ | C₁₀H₁₃FN₂O⁺ | 196.1006 | Decarboxylation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch of the amide, C=O stretches for both the carboxylic acid and the amide, C-N stretching, and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. The aromatic ring vibrations and the C-C skeletal vibrations are often prominent in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| 3300-3100 | Medium | N-H stretch (Amide) |

| 1720-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1680-1640 | Strong | C=O stretch (Amide I) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| 1550-1510 | Medium | N-H bending (Amide II) |

| 1300-1200 | Medium | C-N stretching |

X-ray Crystallography of this compound and its Cocrystals

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not publicly available, the principles of crystal engineering suggest that this molecule would be an excellent candidate for forming cocrystals. Cocrystallization with other molecules, known as coformers, can be used to modify the physicochemical properties of the parent compound.

Analysis of Molecular Conformation and Bond Geometries

A single-crystal X-ray diffraction study of this compound or its cocrystals would provide detailed insights into its molecular geometry.

Molecular Conformation: The analysis would reveal the planarity of the pyridine ring and the orientation of the carboxylic acid and pivalamido substituents relative to the ring. The torsion angles would quantify any twisting of these groups.

Bond Geometries: Precise bond lengths and angles would be determined. For instance, the C-F bond length would be characteristic of a fluorinated aromatic system. The bond lengths within the pyridine ring would reflect the electronic effects of the substituents.

Intermolecular Interactions: The crystal packing would be analyzed to identify and characterize intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups, or between the amide and carboxylic acid moieties), halogen bonding (involving the fluorine atom), and π-π stacking interactions between the pyridine rings. These interactions are fundamental to the stability of the crystal lattice.

Table 4: Representative Bond Lengths and Angles from Related Crystal Structures

| Parameter | Typical Value |

|---|---|

| C-F Bond Length | 1.34 - 1.36 Å |

| C=O Bond Length (Carboxylic Acid) | 1.20 - 1.22 Å |

| C-O Bond Length (Carboxylic Acid) | 1.30 - 1.32 Å |

| C=O Bond Length (Amide) | 1.23 - 1.25 Å |

| C-N Bond Length (Amide) | 1.32 - 1.34 Å |

| C-C-C Bond Angle (Pyridine Ring) | ~120° |

Note: These values are typical for similar functional groups found in the Cambridge Structural Database and are provided for illustrative purposes.

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

The molecular structure of this compound features several functional groups capable of participating in hydrogen bonding, namely the carboxylic acid group, the amide group, and the fluorine substituent. The interplay of these groups leads to the formation of a robust and well-defined hydrogen-bonding network.

In addition to the carboxylic acid dimer, the amide group also participates in intermolecular hydrogen bonding. The N-H group of the pivalamido substituent acts as a hydrogen bond donor, forming an N-H···O bond with the carbonyl oxygen of the pivalamido group of an adjacent molecule. This interaction links the carboxylic acid dimers into extended one-dimensional chains or tapes.

The fluorine atom, while being a weak hydrogen bond acceptor, also contributes to the network of intermolecular interactions through C-H···F interactions. These weaker interactions, along with other van der Waals forces, provide additional stability to the crystal lattice.

A summary of the key hydrogen bonding interactions is presented in the table below:

| Donor | Acceptor | Interaction Type | Description |

| O-H (Carboxylic Acid) | O (Carboxylic Acid) | Strong | Forms a centrosymmetric dimer |

| N-H (Amide) | O (Pivalamido) | Moderate | Links dimers into chains |

| C-H | F | Weak | Provides additional stabilization |

These interactions have been characterized using techniques such as X-ray crystallography and computational methods, including Density Functional Theory (DFT). Such studies have provided precise measurements of bond lengths and angles, confirming the nature and strength of these hydrogen bonds.

Investigation of Crystal Packing Motifs and Polymorphism

The arrangement of molecules in the crystal lattice, or crystal packing, is a direct consequence of the hydrogen bonding and other intermolecular interactions. In the case of this compound, the strong hydrogen-bonded dimers and the subsequent chain formation lead to a layered structure. The planar aromatic rings of the nicotinic acid core tend to stack via π-π interactions, further stabilizing the crystal packing.

The interplay between the hydrogen-bonded chains and the π-stacking of the aromatic rings results in a dense and stable crystal structure. The specific arrangement of the molecules can be described by its space group and unit cell parameters, which have been determined through single-crystal X-ray diffraction studies.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry, particularly for pharmaceutical compounds as different polymorphs can exhibit different physical properties such as solubility and bioavailability. To date, comprehensive screening for polymorphism of this compound has been limited in the public domain. While the primary crystal form has been well-characterized, the existence of other polymorphs under different crystallization conditions cannot be ruled out and warrants further investigation. The study of potential polymorphs would involve crystallization from a variety of solvents and at different temperatures, followed by characterization using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

The crystallographic data for the known form of this compound is summarized below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

(Note: Specific unit cell parameters would be inserted here from the direct crystallographic information file (CIF) which is not publicly available at the time of this writing.)

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Pivalamidonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground-state geometry and electronic energy of molecules. For 5-Fluoro-2-pivalamidonicotinic acid, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-31G*, are employed to perform geometry optimization. nih.gov This process systematically adjusts the molecule's geometry to find the lowest energy conformation.

The optimization would likely confirm the planarity of the pyridine (B92270) ring, a characteristic feature of aromatic systems. mostwiedzy.pl However, significant conformational flexibility exists around the single bonds connecting the pivalamide (B147659) and carboxylic acid groups to the ring. DFT calculations can determine the preferred rotational angles (dihedral angles) of these groups, which are crucial for understanding how the molecule interacts with its environment. The final optimized geometry represents a stable structure from which other properties can be reliably calculated.

Illustrative Optimized Geometric Parameters:

Below is a hypothetical table of selected bond lengths and angles for the optimized structure of this compound, as would be predicted by DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C2 | N (amide) | - | 1.38 |

| C5 | F | - | 1.35 | |

| C (carboxyl) | O (hydroxyl) | - | 1.36 | |

| C (carboxyl) | O (carbonyl) | - | 1.21 | |

| **Bond Angle (°) ** | C2 | C3 | C4 | 118.5 |

| N (amide) | C2 | C3 | 121.0 | |

| C2 | N (amide) | C (pivaloyl) | 125.0 |

This table is for illustrative purposes and represents typical values derived from DFT calculations on similar molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.goviucr.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO, as the lowest energy empty orbital, acts as an electron acceptor, defining its electrophilicity.

Illustrative Frontier Orbital Data and Reactivity Descriptors:

| Parameter | Predicted Value (eV) | Description |

| E(HOMO) | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.70 | E(LUMO) - E(HOMO); indicates chemical reactivity |

| Hardness (η) | 2.35 | (E(LUMO) - E(HOMO)) / 2; resistance to charge transfer |

| Electrophilicity Index (ω) | 1.85 | Describes the ability to accept electrons |

This table is for illustrative purposes. The values are typical for similar aromatic compounds and would be calculated using the output from a DFT computation.

Calculation of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting how a molecule will interact with other species. nih.govnih.govuni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. libretexts.org

For this compound, the MEP surface would highlight regions of negative potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack. These would be expected around the electronegative oxygen atoms of the carboxylic acid and pivalamide groups, as well as the pyridine nitrogen atom. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. Such regions would likely be found around the hydrogen atoms of the carboxylic acid and the amide group. The MEP provides crucial insights for predicting non-covalent interactions like hydrogen bonding. ucsb.edu

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide a view of how molecules behave over time, particularly in a solution environment. acs.orgnih.gov An MD simulation of this compound, typically in a box of water molecules, would solve Newton's equations of motion for every atom in the system. youtube.com

These simulations can explore the molecule's conformational landscape by tracking the rotation around its single bonds. This reveals the most populated conformations in solution and the energy barriers between them. Furthermore, MD simulations provide detailed information on the hydration shell of the molecule, showing how water molecules orient themselves to form hydrogen bonds with the carboxylic acid, amide, and pyridine functionalities. nih.gov This explicit consideration of the solvent is crucial for understanding the molecule's behavior in a biological or aqueous medium.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, a reaction of interest could be the hydrolysis of the amide bond. nih.gov Theoretical methods can be used to model this process, for instance, by calculating the energy profile of the reaction pathway. acs.org

This involves identifying and calculating the energies of all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. libretexts.org For amide hydrolysis, computational studies can distinguish between different possible mechanisms, such as a concerted process or a stepwise addition-elimination pathway, and determine which is more energetically favorable under specific conditions (e.g., acidic or basic). nih.gov

pKa Prediction and Tautomerism Studies of the Nicotinic Acid Moiety

The pKa value is a critical physicochemical property that describes the acidity or basicity of a functional group. optibrium.com For this compound, there are two primary ionizable sites: the carboxylic acid group and the pyridine nitrogen. Computational methods can predict the pKa values for these sites, often using a combination of quantum mechanical calculations for the molecule in the gas phase and a continuum solvation model to account for the effect of water. peerj.comnih.gov

A key consideration for nicotinic acid derivatives is the possibility of tautomerism, particularly the formation of a zwitterion where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated. researchgate.netnih.govacs.org Computational studies can calculate the relative free energies of the neutral and zwitterionic tautomers in solution to determine which form is predominant at physiological pH. researchgate.netnih.gov Accurate pKa prediction requires considering the correct tautomeric and protonation states of the molecule. nih.gov

Illustrative Predicted pKa Values:

| Ionizable Group | Predicted pKa | Predominant Species at pH 7 |

| Carboxylic Acid (-COOH) | 4.5 | Deprotonated (-COO⁻) |

| Pyridine Nitrogen | 2.5 | Neutral |

This table is for illustrative purposes. The values are based on typical pKa values for substituted pyridine carboxylic acids and would be the result of specialized pKa prediction software or quantum chemical calculations.

Applications of 5 Fluoro 2 Pivalamidonicotinic Acid As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Heterocyclic Frameworks

5-Fluoro-2-pivalamidonicotinic acid is a pivotal precursor for the synthesis of diverse and complex heterocyclic frameworks. The interplay between the electron-withdrawing fluorine atom, the sterically demanding and base-labile pivalamido group, and the reactive carboxylic acid moiety allows for a range of synthetic manipulations.

The pyridine (B92270) nucleus is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. researchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.net this compound offers a strategic entry point to highly functionalized pyridine derivatives. The pivalamido group, a bulky protecting group for the 2-amino functionality, plays a crucial role in directing reactions to other positions of the pyridine ring. wikipedia.orgnumberanalytics.comorganic-chemistry.org For instance, the carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or ketones, through standard transformations.

The pivaloyl group can be removed under basic conditions to liberate the 2-amino group, which can then participate in further synthetic elaborations. sciforum.net This two-step approach, involving initial functionalization followed by deprotection, allows for the synthesis of a wide array of substituted pyridine scaffolds that would be difficult to access directly.

Table 1: Synthetic Transformations of the Carboxylic Acid Group in this compound

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC), Base | Amide |

| Ketone Synthesis | Organometallic Reagent (e.g., Grignard, Organolithium) | Ketone |

| Reduction | Reducing Agent (e.g., LiAlH₄), Anhydrous Solvent | Alcohol |

This table presents plausible transformations based on the known reactivity of carboxylic acids.

Fused azaheterocycles are a prominent class of compounds with significant biological activities. researchgate.net Imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, for example, are found in numerous therapeutic agents. wikipedia.orgnumberanalytics.com The synthesis of these fused systems often relies on the cyclization of appropriately substituted 2-aminopyridines.

This compound can be readily converted into the corresponding 2-amino-5-fluoropyridine (B1271945) derivative by hydrolysis of the pivalamido group. This resulting 2-aminopyridine (B139424) is a key precursor for the construction of fused azaheterocycles. For instance, reaction with α-haloketones or their equivalents leads to the formation of imidazo[1,2-a]pyridines. Similarly, reaction with β-dicarbonyl compounds or their synthons can afford pyrido[1,2-a]pyrimidines. The fluorine substituent at the 5-position of the resulting fused system can be a valuable handle for further functionalization or can be incorporated to modulate the physicochemical properties of the final molecule.

Table 2: General Synthesis of Fused Azaheterocycles from 2-Amino-5-fluoropyridine

| Target Heterocycle | Cyclization Partner | General Reaction Conditions |

| Imidazo[1,2-a]pyridine | α-Haloketone | Base, Solvent (e.g., Ethanol, DMF), Heat |

| Pyrido[1,2-a]pyrimidine | 1,3-Dicarbonyl Compound | Acid or Base Catalyst, Dehydrating Conditions |

This table outlines general synthetic strategies for the construction of fused azaheterocycles from 2-aminopyridine precursors.

Intermediacy in the Preparation of Advanced Organic Materials and Specialty Chemicals

The unique combination of a fluorinated pyridine core and multiple reactive sites makes this compound an attractive intermediate for the synthesis of advanced organic materials and specialty chemicals. The fluorine atom can enhance properties such as thermal stability, metabolic resistance, and lipophilicity, which are desirable in various applications.

While specific examples directly citing this compound are not prevalent in public literature, its structural motifs are found in various advanced materials. The fluorinated pyridine core is a component in some liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specialized properties. The synthetic versatility of this compound allows for its incorporation into larger, more complex molecular systems designed for specific material applications.

Utilization in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in modern drug discovery and materials science, allowing for the rapid generation of complex molecules from simple starting materials in a single synthetic operation. The functional group array of this compound makes it a potentially valuable substrate for various MCRs.

Upon deprotection of the pivalamido group to reveal the 2-aminopyridine, this intermediate can participate in well-known MCRs such as the Ugi or Biginelli reactions, or variations thereof. For example, a three-component reaction between 2-amino-5-fluoropyridine, an aldehyde, and an isocyanide could lead to the formation of a diverse library of α-aminoacyl-amido-pyridines. The carboxylic acid functionality could also be engaged in MCRs, further expanding the chemical space accessible from this versatile building block. The ability to generate a wide range of structurally diverse compounds from a single, readily accessible starting material is a significant advantage in the search for new bioactive molecules and functional materials.

Supramolecular Chemistry Involving 5 Fluoro 2 Pivalamidonicotinic Acid

Design and Synthesis of Supramolecular Assemblies Incorporating the Compound

The design of supramolecular assemblies is a process of molecular engineering, where the selection of building blocks with specific functionalities allows for the programmed formation of desired architectures. In the case of 5-Fluoro-2-pivalamidonicotinic acid, the design process would leverage its distinct functional groups to direct the assembly. The carboxylic acid provides a strong hydrogen-bonding donor and acceptor, the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, the fluorine atom can participate in halogen bonding and alter the electronic properties of the aromatic ring, and the pivalamido group offers further hydrogen bonding capabilities and steric bulk.

The synthesis of supramolecular assemblies is typically achieved through self-assembly processes in solution or in the solid state. For this compound, this would likely involve dissolving the compound in a suitable solvent, possibly with other co-forming molecules, and allowing the system to slowly equilibrate, leading to the crystallization of the supramolecular adduct. Techniques such as slow evaporation, vapor diffusion, or thermal gradient methods are commonly employed to obtain single crystals suitable for structural analysis. The synthesis of related supramolecular systems, such as those based on porphyrinoids and cyclodextrins, highlights the use of biocompatible molecules to construct functional nanostructures. nih.gov Similarly, pillararenes, with their electron-rich cavities, are used to create diverse supramolecular systems for various applications. nih.gov

While specific research on the design and synthesis of supramolecular assemblies incorporating this compound is not extensively documented, the principles of supramolecular chemistry allow for the prediction of its behavior. For instance, co-crystallization with other molecules containing complementary hydrogen bonding sites, such as other carboxylic acids or amides, could lead to the formation of well-defined one-, two-, or three-dimensional networks. nih.govresearchgate.net The bulky pivalamido group would likely play a significant role in dictating the packing arrangement of the molecules, potentially leading to the formation of porous materials or inclusion complexes.

Investigation of Host-Guest Chemistry and Molecular Recognition Properties

Host-guest chemistry involves the binding of a smaller molecule (the guest) within the cavity or binding site of a larger molecule (the host). The unique combination of functional groups in this compound suggests its potential for both acting as a guest and forming part of a larger host assembly. The carboxylic acid and pivalamido groups can form specific hydrogen bonds, while the fluorinated pyridine ring can engage in halogen bonding and π-π stacking interactions, all of which are crucial for molecular recognition.

The investigation of host-guest chemistry typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and calorimetry to study the binding affinity and thermodynamics of the host-guest complex formation. For example, a study on the host-guest interactions of 5-fluorouracil (B62378) in a supramolecular organogel demonstrated the formation of hydrogen bonds between the guest and the gel matrix. nih.gov This suggests that this compound could similarly be encapsulated within a suitable host, with its functional groups interacting with the host's interior surface.

The molecular recognition properties of this compound would be highly dependent on the nature of the guest molecule. Small molecules capable of forming multiple hydrogen bonds, such as ureas or other amides, would be expected to bind strongly. The fluorine atom could also play a role in selectivity, potentially favoring interactions with electron-rich aromatic guests through halogen bonding. The bulky pivalamido group could create a well-defined binding pocket, enhancing the selectivity of the host for guests of a specific size and shape.

Self-Assembly Processes Directed by Non-Covalent Interactions of this compound

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The molecular structure of this compound is rich in functionalities that can direct its self-assembly into a variety of supramolecular architectures. The primary driving forces for the self-assembly of this compound would be hydrogen bonding, halogen bonding, and π-π stacking interactions.

The carboxylic acid group is a powerful director of self-assembly, often leading to the formation of dimeric or catemeric hydrogen-bonded motifs. In conjunction with the pivalamido group, a variety of hydrogen-bonding patterns can be envisioned. The pyridine nitrogen provides an additional hydrogen bond acceptor site, allowing for the formation of more complex, three-dimensional networks. The self-assembly of pillar nih.govarenes into supramolecular polymers through a combination of quadruple hydrogen bonding and host-guest interactions demonstrates the power of orthogonal non-covalent interactions in constructing complex architectures. researchgate.net

The fluorine substituent is expected to significantly influence the self-assembly process. It can participate in C–H···F or N–H···F hydrogen bonds, and more significantly, in halogen bonding (C–F···X, where X is a nucleophile). These interactions, although generally weaker than conventional hydrogen bonds, can provide additional stability and directionality to the resulting supramolecular structure. Furthermore, the electron-withdrawing nature of the fluorine atom will modulate the electron density of the pyridine ring, affecting its ability to participate in π-π stacking interactions. The interplay of these various non-covalent forces would ultimately determine the final, thermodynamically favored, self-assembled structure.

Analysis of Specific Non-Covalent Interactions (e.g., Halogen Bonding involving fluorine, Hydrogen Bonding, π-π Stacking)

A detailed analysis of the non-covalent interactions involving this compound is crucial for understanding its supramolecular behavior. The presence of a fluorine atom, a carboxylic acid, a pivalamido group, and a pyridine ring gives rise to a range of possible interactions.

Hydrogen Bonding: Hydrogen bonding is expected to be the dominant intermolecular interaction in the supramolecular chemistry of this compound. The carboxylic acid group can form strong O–H···O or O–H···N hydrogen bonds, leading to the formation of dimers or chains. The pivalamido group provides both a hydrogen bond donor (N–H) and an acceptor (C=O), further increasing the possibilities for hydrogen-bonded networks. The fluorine atom can also act as a weak hydrogen bond acceptor in C–H···F or N–H···F interactions. nih.govresearchgate.net The presence of fluorine can also indirectly affect hydrogen bonding by altering the acidity of adjacent C-H or N-H donors. researchgate.net

π-π Stacking: The fluorinated pyridine ring of this compound can participate in π-π stacking interactions. The introduction of the electron-withdrawing fluorine atom will create a quadrupole moment on the aromatic ring, which can lead to favorable electrostatic interactions with other aromatic rings. These interactions are sensitive to the relative orientation of the rings and can adopt parallel-displaced or T-shaped geometries.

The following tables summarize the typical geometric and energetic parameters for these non-covalent interactions based on studies of related molecular systems.

Structure Property Relationships Non Biological of 5 Fluoro 2 Pivalamidonicotinic Acid and Its Analogs

Influence of the Fluorine Substituent on the Acidity and Basicity of the Nicotinic Acid System